molecular formula C18H25Cl3N2O3 B11971541 Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate

Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate

Cat. No.: B11971541
M. Wt: 423.8 g/mol
InChI Key: BIFGBOBMJMYLNO-UHFFFAOYSA-N
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Description

Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate is a complex organic compound with the molecular formula C18H25Cl3N2O3 It is known for its unique structure, which includes a butyl group, a trichloroethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with 3-methylbutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H25Cl3N2O3

Molecular Weight

423.8 g/mol

IUPAC Name

butyl 4-[[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]amino]benzoate

InChI

InChI=1S/C18H25Cl3N2O3/c1-4-5-10-26-16(25)13-6-8-14(9-7-13)22-17(18(19,20)21)23-15(24)11-12(2)3/h6-9,12,17,22H,4-5,10-11H2,1-3H3,(H,23,24)

InChI Key

BIFGBOBMJMYLNO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C

Origin of Product

United States

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